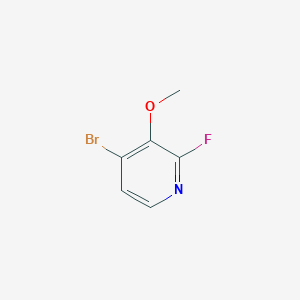

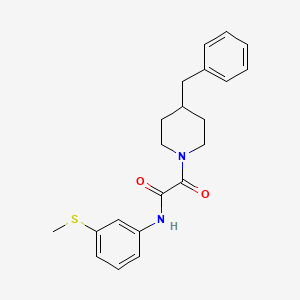

![molecular formula C21H14BrNO4 B2442339 N-(2-苯甲酰基-4-溴苯基)苯并[d][1,3]二氧杂环-5-酰胺 CAS No. 922031-90-1](/img/structure/B2442339.png)

N-(2-苯甲酰基-4-溴苯基)苯并[d][1,3]二氧杂环-5-酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar benzodioxole compounds has been reported in the literature . These compounds were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis

The molecular structure of similar benzodioxole compounds has been characterized using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures were analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar benzodioxole compounds have been described in the literature . The reactions were monitored by TLC and the products were characterized by conventional spectroscopic methods .Physical And Chemical Properties Analysis

The physical and chemical properties of similar benzodioxole compounds have been analyzed using various techniques . For instance, the aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .科学研究应用

合成和表征

化学合成和表征构成了对 N-(2-苯甲酰基-4-溴苯基)苯并[d][1,3]二氧杂环-5-酰胺 等化合物的研究基础。例如,已经对带有生物活性酰胺部分的氮杂环的合成进行了研究,表明其具有作为抗肿瘤剂的潜力。此类研究强调了合成路线对于生成具有有希望的生物活性的化合物的重要性 (Bakare,2021)。

抗菌和抗肿瘤活性

与 N-(2-苯甲酰基-4-溴苯基)苯并[d][1,3]二氧杂环-5-酰胺 在结构上相关的化合物已对其抗菌和抗肿瘤特性进行了评估。含有酰胺部分的新型衍生物的合成和生物学评估显示了其作为抗菌剂的潜力。这突出了该化合物在针对各种细菌和真菌菌株开发新治疗剂中的相关性 (Apostol 等,2022)。

聚合光引发剂

另一个重要的应用是在聚合物科学领域,其中 1,3-苯并二氧杂环的衍生物已被用作自由基聚合的光引发剂。此应用对于开发具有特定性质的材料至关重要,这些材料通过聚合物化学进行定制。一项研究表明,1,3-苯并二氧杂环衍生物充当笼型单组分 II 型光引发剂,展示了这些化合物在材料科学和工程中的多功能性 (Kumbaraci 等,2012)。

作用机制

While the exact mechanism of action of “N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide” is not specified in the sources, similar benzodioxole compounds have shown anticancer activity . For instance, carboxamide containing compounds reduced Hep3B secretions of α-fetoprotein (α-FP) and induced arrest in the G2-M phase .

安全和危害

未来方向

The future directions for “N-(2-benzoyl-4-bromophenyl)benzo[d][1,3]dioxole-5-carboxamide” and similar compounds could involve further exploration of their anticancer and antioxidant activities . The development and discovery of novel anticancer medications remain extremely important due to various factors .

属性

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14BrNO4/c22-15-7-8-17(16(11-15)20(24)13-4-2-1-3-5-13)23-21(25)14-6-9-18-19(10-14)27-12-26-18/h1-11H,12H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCFGWIZMYLCGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-{[(2E)-3-phenylprop-2-enyl]-oxy}benzaldehyde](/img/structure/B2442258.png)

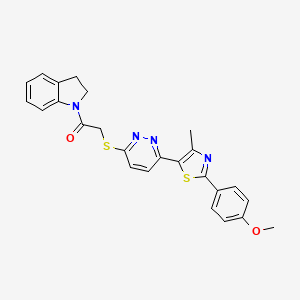

![(2E)-3-(4-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)prop-2-enoic acid](/img/structure/B2442259.png)

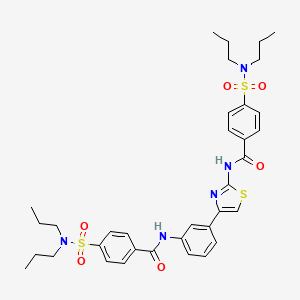

![3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2442262.png)

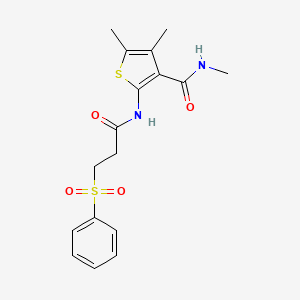

![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2442272.png)

![4-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2442273.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2442275.png)